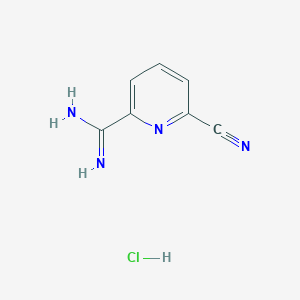

6-Cyanopicolinimidamide hydrochloride

CAS No.: 1179361-08-0

Cat. No.: VC15988734

Molecular Formula: C7H7ClN4

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179361-08-0 |

|---|---|

| Molecular Formula | C7H7ClN4 |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 6-cyanopyridine-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h1-3H,(H3,9,10);1H |

| Standard InChI Key | KHTWHAZRDMDQFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)C(=N)N)C#N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-cyanopyridine-2-carboximidamide hydrochloride, reflects its core structure: a pyridine ring substituted at the 2-position with a carboximidamide group (-C(=NH)NH₂) and at the 6-position with a cyano group (-CN). The hydrochloride salt enhances stability and solubility in polar solvents. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₄ |

| Molecular Weight | 182.61 g/mol |

| SMILES | N/C(=N/C#N)/c1ncccc1.Cl |

| InChI Key | KHTWHAZRDMDQFL-UHFFFAOYSA-N |

The planar pyridine ring and electron-withdrawing substituents create distinct electronic environments amenable to nucleophilic and coordination reactions .

Spectroscopic Signatures

While experimental spectra remain unpublished, analogues like (Z)-N′-cyanopicolinimidamide exhibit characteristic NMR peaks:

-

¹H NMR: Pyridine protons resonate at δ 7.8–8.5 ppm, with imidamide NH₂ protons near δ 6.5–7.2 .

-

¹³C NMR: Cyano carbons appear at ~115 ppm, while imidamide carbons resonate near 160 ppm .

Mass spectrometry typically shows a molecular ion peak at m/z 182.61, with fragmentation patterns dominated by loss of HCl (36.46 Da) and HCN (27.03 Da).

Synthesis and Industrial Production

Laboratory-Scale Routes

The primary synthesis involves imidamide functionalization of 6-cyanopicolinic acid:

-

Chlorination: Treat 6-cyanopicolinic acid with thionyl chloride to form the acyl chloride.

-

Amination: React with gaseous ammonia to yield 6-cyanopicolinimidamide.

-

Salt Formation: Precipitate the hydrochloride salt using HCl gas in diethyl ether.

Suppliers including Amadis Chemical and Hangzhou J&H Chemical report yields of 65–72% under optimized conditions (20–25°C, anhydrous environment) .

Catalytic Applications

As a ligand in nickel-catalyzed cross-couplings, 6-cyanopicolinimidamide hydrochloride facilitates C–C bond formation between aryl halides and alkyl electrophiles. Key protocols include:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reductive Coupling | NiBr₂·DME (40 mol%), Mn⁰, DMF, 80°C | 58–64 |

| Decarbonylative Alkyne Insertion | Ni(cod)₂ (30 mol%), THF, 60°C | 41–49 |

The electron-deficient pyridine moiety enhances metal-ligand orbital overlap, stabilizing low-valent nickel intermediates critical for radical recombination .

Future Directions

-

Catalyst Design: Engineering chiral derivatives for asymmetric Suzuki-Miyaura couplings.

-

Drug Delivery: Encapsulation in PEG-PLGA nanoparticles to enhance bioavailability.

-

Toxicogenomics: CRISPR screening to identify resistance mechanisms in bacterial models.

This compound’s dual utility in synthesis and bioactivity positions it as a versatile scaffold for multidisciplinary innovation. Collaborative efforts between synthetic chemists and pharmacologists will be essential to fully exploit its potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume